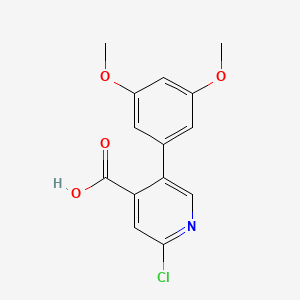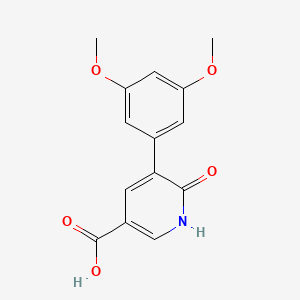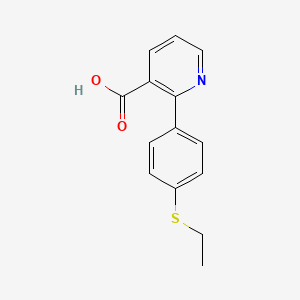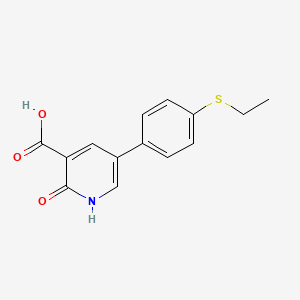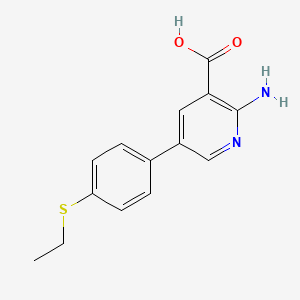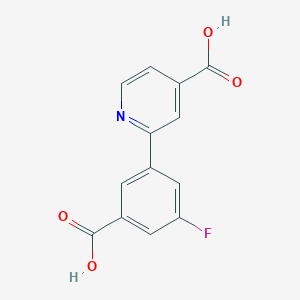
5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carboxy-5-fluorophenyl)nicotinic acid (5-FNA) is an important organic compound that has numerous applications in scientific research. It is an analogue of nicotinic acid, a naturally occurring compound found in plants and animals, and is used in a variety of biochemical and physiological studies. The compound has a wide range of applications, from drug synthesis to medical research.
科学研究应用
5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in drug synthesis as a precursor for the synthesis of various drugs, such as anticonvulsants and sedatives. It is also used in medical research to study the effects of various drugs on the body. In addition, 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% has been used in studies of the structure and function of various proteins, such as G-protein coupled receptors.
作用机制
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% is not fully understood. It is believed that the compound binds to certain proteins, such as G-protein coupled receptors, and alters their activity. This altered activity can then lead to changes in the body, such as changes in metabolism or neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2, as well as a stimulatory effect on other enzymes, such as adenosine monophosphate-activated protein kinase. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
The advantages of using 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% in laboratory experiments include its low cost and availability, as well as its stability. Additionally, 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% is relatively non-toxic and can be used in a variety of experiments. The main limitation of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% is its lack of specificity, as it can bind to a variety of proteins and alter their activity.
未来方向
There are a number of potential future directions for 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% research. One potential area of research is the development of more specific inhibitors of proteins, such as G-protein coupled receptors, that could be used in drug development. Additionally, further research could be conducted on the biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. Finally, additional research could be conducted on the synthesis of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95%, as well as the development of new methods for its synthesis.
合成方法
5-(3-Carboxy-5-fluorophenyl)nicotinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the desired product. The Grignard reagent is first reacted with a carboxylic acid, such as acetic acid, to form an ester. The ester is then reacted with a fluoro compound, such as trifluoroacetic anhydride, to form the desired product. Other methods of synthesis include the use of a palladium-catalyzed reaction, a Suzuki-Miyaura reaction, and a Heck reaction.
属性
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKKQNBYLICOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687866 |
Source


|
| Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-66-0 |
Source


|
| Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

